molecular formula C22H21ClN2O3S B4583062 N~2~-(4-chlorophenyl)-N~1~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-chlorophenyl)-N~1~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4583062
M. Wt: 428.9 g/mol
InChI Key: SEDGJCQNDIFAPV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycinamide is a chemical compound with potential significance in various fields of chemistry and materials science. This compound is part of a broader class of chemicals that have been studied for their molecular and electronic structures, kinetic properties, and potential applications in different domains.

Synthesis Analysis

The synthesis of structurally similar compounds involves complex chemical interactions and processes. For example, Rublova et al. (2017) discussed the synthesis of isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which shares some structural similarities with the compound (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Molecular Structure Analysis

The molecular structure of such compounds is usually characterized using techniques like X-ray crystallography and quantum chemical calculations. For instance, studies on related compounds, such as substituted tetrazole derivatives, provide insights into the crystallographic and molecular docking studies, which are crucial for understanding the molecular structure (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Chemical reactions and properties of such compounds are often explored through experimental and theoretical studies. Eren et al. (2019) examined a disulfonimide derivative, which shows how molecular properties can be determined through spectroscopic characterization and density functional theory (DFT) calculations (Eren, Ünal, & Ozdemir-Kocak, 2019).

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability are vital for understanding a compound's behavior in different environments. The synthesis and characterization of similar compounds provide insights into these properties, as demonstrated by Apostol (2021) in their work on 4-benzyl-1,3-oxazole derivatives (Apostol, 2021).

Chemical Properties Analysis

Chemical properties like reactivity, bonding characteristics, and interaction with other compounds are essential for the application of the compound in various fields. The study of similar compounds, like N-phenylsulfonyl-N-o-chlorophenylmethacrylamide, provides valuable insights into these aspects (Shiraga, Iwamoto, & Kashino, 1995).

Scientific Research Applications

Chemical Synthesis and Reactivity

Research in chemical synthesis explores the reactions of compounds with sulfonyl chloride groups, yielding various sulfonamides with potential pharmacological properties. For instance, Cremlyn and Nunes (1987) detailed reactions involving N-phenylmaltimide with chlorosulfonic acid, producing sulfonyl chlorides and sulfonamides, highlighting the reactivity and synthetic utility of these groups in producing novel chemical entities (Cremlyn & Nunes, 1987).

Biological Evaluation and Molecular Docking

The synthesis and biological evaluation of benzenesulfonamide derivatives have been explored, with some derivatives exhibiting significant in vitro antitumor activity. Fahim and Shalaby (2019) discussed the synthesis of pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives, including molecular docking and DFT calculations to assess their interactions against target proteins, demonstrating the therapeutic potential of sulfonamide derivatives (Fahim & Shalaby, 2019).

Structural Analysis and Conformation

Studies on the structural analysis of arylsulfonamides, such as those by Fernandes et al. (2011), have shown how chloro substitutions impact molecular conformation and crystal assembly. These insights are crucial for understanding drug-receptor interactions and designing molecules with desired biological properties (Fernandes et al., 2011).

Novel Nonpeptide Inhibitors

Research on 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives as nonpeptide inhibitors for specific enzymes, such as human heart chymase, provides an example of how these compounds' structural features are tailored for selective inhibition. Niwata et al. (1997) highlighted the importance of specific moieties for activity and selectivity, underlining the relevance of detailed chemical structure in therapeutic applications (Niwata et al., 1997).

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c1-16-7-6-10-21(17(16)2)24-22(26)15-25(19-13-11-18(23)12-14-19)29(27,28)20-8-4-3-5-9-20/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDGJCQNDIFAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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